Tebuconazole

Catalog No.
S544819
CAS No.
107534-96-3
M.F
C16H22ClN3O
M. Wt
307.82 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tebuconazole

CAS Number

107534-96-3

Product Name

Tebuconazole

IUPAC Name

1-(4-chlorophenyl)-4,4-dimethyl-3-(1,2,4-triazol-1-ylmethyl)pentan-3-ol

Molecular Formula

C16H22ClN3O

Molecular Weight

307.82 g/mol

InChI

InChI=1S/C16H22ClN3O/c1-15(2,3)16(21,10-20-12-18-11-19-20)9-8-13-4-6-14(17)7-5-13/h4-7,11-12,21H,8-10H2,1-3H3

InChI Key

PXMNMQRDXWABCY-UHFFFAOYSA-N

SMILES

Array

solubility

In water, 36 mg/L at pH 5-9, 20 °C

Synonyms

(RS)-1-(4-chlorophenyl)-4,4-dimethyl-3-(1H-1,2,4-triazol-1- ylmethyl)pentan-3-ol, 1H-1,2,4-triazole-1-ethanol, alpha-(2-(4- chlorophenyl)ethyl)-alpha-(1,1-dimethylethyl)-, alpha-(2-(4-chlorophenyl)ethyl)-alpha-(1,1-dimethylethyl)- 1H-1,2,4-triazole-1-ethanol, Folicur, tebuconazole

Canonical SMILES

CC(C)(C)C(CCC1=CC=C(C=C1)Cl)(CN2C=NC=N2)O

The exact mass of the compound Tebuconazole is 307.1451 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.17e-04 min water, 36 mg/l at ph 5-9, 20 °c. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Triazoles - Supplementary Records. It belongs to the ontological category of tertiary alcohol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.

Tebuconazole is a broad-spectrum, highly systemic triazole fungicide that acts as a potent sterol 14α-demethylase (CYP51) inhibitor [1]. For industrial and agricultural procurement, its material value is defined by its exceptional acropetal mobility, high hydrolytic stability, and direct enzymatic inhibition without the need for metabolic activation[2]. These properties make it a foundational active ingredient in long-lasting seed treatments, foliar formulations, and wood preservation matrices where extended residual activity and systemic tissue penetration are critical for performance [3].

Substituting Tebuconazole with other in-class triazoles often fails due to divergent systemic mobility profiles and metabolic activation requirements [1]. For instance, while difenoconazole is highly effective locally, it exhibits minimal upward translocation from roots to foliage, rendering it suboptimal for systemic seed coatings [2]. Furthermore, unlike prothioconazole, which acts as a pro-drug requiring in vivo conversion to its desthio-metabolite for full CYP51 inhibition, tebuconazole is directly active, ensuring immediate fungicidal pressure upon application[3]. Selecting the wrong triazole compromises either the speed of onset, the duration of residual protection, or the spatial distribution of the active ingredient within the target matrix.

Acropetal Systemic Mobility in Seed Treatments

In comparative studies of seed coating agents, tebuconazole demonstrates robust acropetal (upward) translocation from roots to stems and leaves, whereas difenoconazole remains predominantly localized in the root system[1].

Evidence DimensionUpward translocation efficiency from roots to foliage
Target Compound DataHigh acropetal transport, consistently reaching stems and leaves
Comparator Or BaselineDifenoconazole (Minimal upward transport; highest concentration remains trapped in roots)
Quantified DifferenceTebuconazole provides whole-plant systemic distribution, while difenoconazole is restricted to local root zones.
ConditionsHigh-performance liquid chromatography analysis of corn growth stages following seed coating application

Crucial for formulating seed treatments where the active ingredient must protect emerging above-ground tissues from early-stage infections.

Direct CYP51 Enzyme Inhibition vs. Pro-Drug Activation

Tebuconazole exerts strong, direct inhibition on fungal CYP51 enzymes, whereas prothioconazole exhibits extremely weak direct binding and relies on in vivo conversion to its desthio-metabolite to achieve comparable efficacy[1].

Evidence DimensionDirect CYP51 binding affinity and inhibition (IC50)
Target Compound DataStrong direct inhibition (IC50 ~0.5 to 1.3 µM)
Comparator Or BaselineProthioconazole (Weak direct inhibition, IC50 ~150 µM)
Quantified DifferenceTebuconazole is over 100-fold more potent directly at the target site prior to any metabolic activation.
ConditionsIn vitro IC50 assays using purified Candida albicans CYP51 expressed in E. coli

Guarantees immediate fungicidal activity upon application, independent of the metabolic conversion rate of the target organism.

Mycotoxin (DON) Reduction Efficacy in Cereal Crops

In multivariate meta-analyses of Fusarium head blight treatments, tebuconazole significantly outperforms propiconazole in reducing deoxynivalenol (DON) mycotoxin accumulation in harvested grain [1].

Evidence DimensionPercent reduction of DON mycotoxin relative to untreated controls
Target Compound Data~23% to 40% DON reduction
Comparator Or BaselinePropiconazole (~12% DON reduction)
Quantified DifferenceTebuconazole provides approximately double the efficacy in suppressing mycotoxin accumulation compared to propiconazole.
ConditionsMulti-site field experiments on wheat inoculated with toxigenic Fusarium strains

Essential for procurement in food-grade agricultural protection where strict mycotoxin regulatory limits dictate crop marketability.

Environmental Stability and Extended Residual Half-Life

Tebuconazole exhibits high stability against abiotic hydrolysis and aqueous photolysis, resulting in an extended environmental half-life that far exceeds that of rapidly degrading azoles, ensuring prolonged residual efficacy [1].

Evidence DimensionAerobic soil and aqueous half-life (DT50)
Target Compound DataDT50 ranging from 49 to >190 days
Comparator Or BaselineRapid-degrading triazoles (e.g., myclobutanil, DT50 often <10 days)
Quantified DifferenceTebuconazole maintains protective concentrations significantly longer due to pronounced resistance to hydrolytic degradation.
ConditionsLaboratory and field dissipation studies measuring abiotic hydrolysis and photolysis

Enables the formulation of extended-release coatings, wood preservatives, and long-interval sprays, reducing application frequency.

Systemic Seed Coating Formulations

Leveraging its superior acropetal mobility compared to difenoconazole, tebuconazole is ideal for seed treatments designed to protect early-stage foliar development from soil-borne and wind-borne pathogens[1].

Direct-Action Rapid-Response Fungicides

Because it does not require metabolic conversion to an active desthio-metabolite (unlike prothioconazole), tebuconazole is optimal for rapid-response foliar applications where immediate cessation of fungal growth is critical to halt active outbreaks [2].

Mycotoxin-Regulated Cereal Protection

Due to its quantified superiority over propiconazole in suppressing deoxynivalenol (DON) accumulation, tebuconazole is the preferred active ingredient for late-season applications in wheat and barley destined for strict human or animal consumption markets[3].

Long-Term Material and Wood Preservation

Utilizing its high hydrolytic stability and extended DT50, tebuconazole is highly suited for industrial timber impregnation and material coatings where multi-year residual protection against wood-decay fungi is required [4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Colorless solid; [Merck Index] Technical product: White to beige solid; [eChemPortal: ESIS] White powder; [MSDSonline]

Color/Form

Colorless crystals

XLogP3

3.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

307.1451400 Da

Monoisotopic Mass

307.1451400 Da

Heavy Atom Count

21

LogP

3.7 (LogP)
log Kow = 3.7

Decomposition

When heated to decomposition it emits toxic vapors of /hydrogen chloride and nitrogen oxides/.

Appearance

Solid powder

Melting Point

105 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

401ATW8TRW

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H361d ***: Suspected of damaging the unborn child [Warning Reproductive toxicity];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Fungicides, Industrial

Vapor Pressure

0.00000001 [mmHg]
1.7X10-6 Pa (1.3X10-8 mm Hg) at 20 °C

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

107534-96-3

Absorption Distribution and Excretion

/In animals/ after three days, elimination was almost complete (>99%). Tebuconazole was excreted with the urine and the feces.
(Phenyl-U-14C)-/tebuconazole/ (specific activity: 84.4 mCi/mg; radiochemical purity:> 99%) was administered to 5 rats/sex/group at single doses of 2 or 20 mg/kg or after repeated dosing of 2 mg/kg with non-radiolabeled test material for 14 days, a single dose of labeled material at 2 mg/kg. Radiolabeled material was assayed in the plasma, urine, and feces of all groups and in the bile and expired CO2 of one group each. Maximum relative plasma concentrations ranged from 0.11 to 0.20 and were achieved 0.33 to 1.7 hours after administration of the test material. After 72 hours, % excreted ranged from 91 to 98%. A difference in sex-related excretion of the test material was noted with males having a urine/feces ratio of 16/78 in contrast to the females which excreted at a ratio of 30/62. Biliary excretion was only measured in males. Ninety percent of the radiolabel was recovered in the bile after a single pass through the liver. Only 0.03% of the radiolabel was recovered in the expired air. Residual label in the tissues (excluding the gastrointestinal tract) ranged from 0.21 to 0.67% of the administered dose after 72 hours.
(Phenyl-U-14C)-/tebuconazole/ (specific activity: 84.4 mCi/mg; radiochemical purity: > 99%) was administered to 5 rats/sex/group at single doses of 2 or 20 mg/kg or after repeated dosing of 2 mg/kg with non-radiolabeled test material for 14 days, a single dose of labelled material at 2 mg/kg. (Triazole-3,5-14C)-/tebuconazole/ (specific activity: 56.5 mCi/mg; radiochemical purity-98.4%) was administered to 5 rats/sex at a single dose of 20 mg/kg. Radiolabeled material was assayed in the urine, and feces of all groups for up to 72 hours. The chemical structures of specific radiolabeled metabolites were identified. Females showed a higher renal elimination rate than males (26 to 35% vs. 15 to 18%, respectively). Conversely, males exhibited a higher portion of excreted radioactivity in the feces (77 to 80% vs. 60 to 67%, respectively).
After oral administration of tebuconazole to rats, 65-80% of the dose was eliminated by the biliary and fecal route, whereas elimination in urine amounted to about 16-35%. Males had a greater biliary and fecal elimination than females. Biotransformation proceeded by oxidation reactions, resulting in hydroxy, carboxy, triol and ketoacid metabolites and conjugates as well as triazole.
For more Absorption, Distribution and Excretion (Complete) data for TEBUCONAZOLE (6 total), please visit the HSDB record page.

Metabolism Metabolites

Biotransformation proceeded by oxidation reactions, resulting in hydroxy, carboxy, triol and ketoacid metabolites and conjugates as well as triazole.
Among the metabolites identified, oxidation of the #5 carbon of the pentane chain to an alcohol and then to a carboxyl group was the primary pathway. These metabolites were then further conjugated to either sulfate or glucuronide. The metabolic profile was altered at the higher dose level with a shift to a greater percentage of the alcohol in comparison to the carboxyl containing metabolite. The treatment with the labeled triazole moiety resulted in largely the same metabolic profile except for the recovery of labeled triazole in the urine.
...Rats were treated with tebuconazole labelled with 14C either in the phenyl ring or in the 3,5-triazole ring, with or without pretreatment with unlabelled compound, the main metabolites were the oxidation products of one of the methyl groups of the tertiary butyl moiety, i.e. the alcohol and the carboxylic acid. Metabolism in female animals resulted preferentially in simple oxidation products (eg, hydroxy and carboxy metabolites) and then conjugation to the glucuronide and sulfate, with only minor cleavage of the triazole moiety. In male animals, the primary oxidation products were further oxidized to triol and keto acid derivatives; in addition, cleavage of triazole occurred, as indicated in trials with triazole-labelled compound. The free triazole accounted for about 5% in the urine of the males and 1.5% in that of females. Parent compound was found in only minor amounts.
In a study /with/ lactating goats, the metabolic pathway was similar to that found in rats. The major metabolite identified was the tert-butyl alcohol derivative and its conjugate; the parent compound was also found.
In a study /with/ laying hens ... , hydroxylation of the tert-butyl group followed by conjugation to the sulfate was the major metabolic pathway.

Wikipedia

Tebuconazole

Biological Half Life

5.89 Days

Use Classification

Environmental transformation -> Pesticides (parent, predecessor)
Fungicides, Plant growth regulators

Methods of Manufacturing

G. Holmwood et al., European patent 40,345 ... US patent 4,723,984 (1981, 1988 both to Bayer)
Produced by opening the 2-tert-butyl-2-(4-chlorophenethyl) oxirane with 1,2,4-triazole in the presence of a base.

Analytic Laboratory Methods

Method: AOAC 997.01; Procedure: capillary gas chromatographic method; Analyte: tebuconazole; Matrix: technical material and solid and liquid formulations containing tebuconazole as the only active ingredient; Detection Limit: not provided.

Stability Shelf Life

Stable to elevated temperatures, and to photolysis and hydrolysis in pure water, under sterile conditions... .

Dates

Last modified: 08-15-2023
1: Ren J, Jin X, Zhang Q, Zheng Y, Lin D, Yu Y. Fungicides induced triazole-resistance in Aspergillus fumigatus associated with mutations of TR46/Y121F/T289A and its appearance in agricultural fields. J Hazard Mater. 2016 Dec 10;326:54-60. doi: 10.1016/j.jhazmat.2016.12.013. [Epub ahead of print] PubMed PMID: 27987450.
2: You X, Li Y, Wang X, Xu J, Zheng X, Sui C. Residue analysis and risk assessment of tebuconazole in jujube (Ziziphus jujuba Mill). Biomed Chromatogr. 2016 Dec 13. doi: 10.1002/bmc.3917. [Epub ahead of print] PubMed PMID: 27957735.
3: Tyndall JD, Sabherwal M, Sagatova AA, Keniya MV, Negroni J, Wilson RK, Woods MA, Tietjen K, Monk BC. Structural and Functional Elucidation of Yeast Lanosterol 14α-Demethylase in Complex with Agrochemical Antifungals. PLoS One. 2016 Dec 1;11(12):e0167485. doi: 10.1371/journal.pone.0167485. PubMed PMID: 27907120; PubMed Central PMCID: PMC5132298.
4: Roszko MŁ, Kamińska M, Szymczyk K, Jędrzejczak R. Levels of Selected Persistent Organic Pollutants (PCB, PBDE) and Pesticides in Honey Bee Pollen Sampled in Poland. PLoS One. 2016 Dec 1;11(12):e0167487. doi: 10.1371/journal.pone.0167487. PubMed PMID: 27907097; PubMed Central PMCID: PMC5132244.
5: Kim JO, Shin JH, Gumilang A, Chung K, Choi KY, Kim KS. Effectiveness of Different Classes of Fungicides on Botrytis cinerea Causing Gray Mold on Fruit and Vegetables. Plant Pathol J. 2016 Dec;32(6):570-574. PubMed PMID: 27904464; PubMed Central PMCID: PMC5117866.
6: Huete-Soto A, Masís-Mora M, Lizano-Fallas V, Chin-Pampillo JS, Carazo-Rojas E, Rodríguez-Rodríguez CE. Simultaneous removal of structurally different pesticides in a biomixture: Detoxification and effect of oxytetracycline. Chemosphere. 2017 Feb;169:558-567. doi: 10.1016/j.chemosphere.2016.11.106. PubMed PMID: 27898329.
7: Li H, Zhang M, Vervoort J, Rietjens IM, van Ravenzwaay B, Louisse J. Use of physiologically based kinetic modeling-facilitated reverse dosimetry of in vitro toxicity data for prediction of in vivo developmental toxicity of tebuconazole in rats. Toxicol Lett. 2016 Nov 24. pii: S0378-4274(16)33317-3. doi: 10.1016/j.toxlet.2016.11.017. [Epub ahead of print] PubMed PMID: 27890808.
8: Yang L, Yang D, Yan X, Cui L, Wang Z, Yuan H. The role of gibberellins in improving the resistance of tebuconazole-coated maize seeds to chilling stress by microencapsulation. Sci Rep. 2016 Nov 7;6:35447. doi: 10.1038/srep35447. PubMed PMID: 27819337; PubMed Central PMCID: PMC5098164.
9: Badawi N, Rosenbom AE, Jensen AM, Sørensen SR. Degradation and sorption of the fungicide tebuconazole in soils from golf greens. Environ Pollut. 2016 Dec;219:368-378. doi: 10.1016/j.envpol.2016.10.045. PubMed PMID: 27814554.
10: Meletiadis J, Leth Mortensen K, Verweij PE, Mouton JW, Arendrup MC. Spectrophotometric reading of EUCAST antifungal susceptibility testing of Aspergillus fumigatus. Clin Microbiol Infect. 2016 Oct 25. pii: S1198-743X(16)30506-7. doi: 10.1016/j.cmi.2016.10.017. [Epub ahead of print] PubMed PMID: 27793736.
11: Regueiro J, Negreira N, Berntssen MH. Ion-Mobility-Derived Collision Cross Section as an Additional Identification Point for Multiresidue Screening of Pesticides in Fish Feed. Anal Chem. 2016 Nov 15;88(22):11169-11177. PubMed PMID: 27779869.
12: Baćmaga M, Wyszkowska J, Kucharski J. The effect of the Falcon 460 EC fungicide on soil microbial communities, enzyme activities and plant growth. Ecotoxicology. 2016 Oct;25(8):1575-1587. PubMed PMID: 27631526.
13: Mateo R, Petkov N, Lopez-Antia A, Rodríguez-Estival J, Green AJ. Risk assessment of lead poisoning and pesticide exposure in the declining population of red-breasted goose (Branta ruficollis) wintering in Eastern Europe. Environ Res. 2016 Nov;151:359-367. doi: 10.1016/j.envres.2016.07.017. PubMed PMID: 27529395.
14: Wei Q, Song Z, Nie J, Xia H, Chen F, Li Z, Lee M. Tablet-effervescence-assisted dissolved carbon flotation for the extraction of four triazole fungicides in water by gas chromatography with mass spectrometry. J Sep Sci. 2016 Dec;39(23):4603-4609. doi: 10.1002/jssc.201600619. PubMed PMID: 27734583.
15: Fu Y, Yang T, Zhao J, Zhang L, Chen R, Wu Y. Determination of eight pesticides in Lycium barbarum by LC-MS/MS and dietary risk assessment. Food Chem. 2017 Mar 1;218:192-198. doi: 10.1016/j.foodchem.2016.09.014. PubMed PMID: 27719897.
16: Hellin P, Scauflaire J, Van Hese V, Munaut F, Legrève A. Sensitivity of Fusarium culmorum to triazoles: impact of trichothecene chemotypes, oxidative stress response and genetic diversity. Pest Manag Sci. 2016 Oct 3. doi: 10.1002/ps.4450. [Epub ahead of print] PubMed PMID: 27696645.
17: Díaz-Blancas V, Medina DI, Padilla-Ortega E, Bortolini-Zavala R, Olvera-Romero M, Luna-Bárcenas G. Nanoemulsion Formulations of Fungicide Tebuconazole for Agricultural Applications. Molecules. 2016 Sep 26;21(10). pii: E1271. PubMed PMID: 27681721.
18: Buszewicz G, Rejczak T, Tuzimski T, Teresiński G, Pieniążek D. Comparison of SPE/d-SPE and QuEChERS-Based Extraction Procedures in Terms of Fungicide Residue Analysis in Wine Samples by HPLC-DAD and LC-QqQ-MS. J AOAC Int. 2016 Sep 14. [Epub ahead of print] PubMed PMID: 27634101.
19: Su H, Lin Y, Wang Z, Wong YL, Chen X, Chan TW. Magnetic metal-organic framework-titanium dioxide nanocomposite as adsorbent in the magnetic solid-phase extraction of fungicides from environmental water samples. J Chromatogr A. 2016 Sep 30;1466:21-8. doi: 10.1016/j.chroma.2016.08.066. PubMed PMID: 27592609.
20: Urbanczyk MM, Bollmann UE, Bester K. Partition of biocides between water and inorganic phases of renders with organic binder. Sci Total Environ. 2016 Dec 15;573:639-644. doi: 10.1016/j.scitotenv.2016.08.129. PubMed PMID: 27585432.

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